molecular formula C9H6BrN3O2 B8445107 4-Bromo-1-(3-nitro-phenyl)-1H-imidazole

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole

Cat. No.: B8445107
M. Wt: 268.07 g/mol
InChI Key: RMUVCKIOVSAALO-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole (CAS 934633-48-4) is a brominated, nitro-substituted heterocyclic compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . This structure features an imidazole ring, a privileged scaffold in medicinal chemistry, which is substituted at the 1-position with a 3-nitrophenyl group and at the 4-position with a bromine atom . The bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries. The electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the system and provides a potential site for reduction to an aniline. As a biochemical reagent, this compound can be used as a key organic building block for the synthesis of more complex molecules in life science research . It is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this compound with appropriate personal protective equipment, noting that related bromoimidazole compounds have demonstrated toxicity .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

4-bromo-1-(3-nitrophenyl)imidazole

InChI

InChI=1S/C9H6BrN3O2/c10-9-5-12(6-11-9)7-2-1-3-8(4-7)13(14)15/h1-6H

InChI Key

RMUVCKIOVSAALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole has been extensively studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development.

  • Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antibacterial effects against various pathogens. For instance, derivatives have shown efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties: Studies have demonstrated that certain imidazole derivatives can inhibit the growth of cancer cell lines, including those associated with breast and lung cancers. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines using assays like MTT .

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides or herbicides that can target specific plant pathogens or pests without affecting non-target organisms.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials, such as organic semiconductors or polymers. The structural properties of imidazoles allow for modifications that can enhance the electrical or optical properties of materials .

Activity TypeTarget Organism/Cell LineEfficacy LevelReference
AntibacterialEscherichia coliModerate to High
AntibacterialStaphylococcus aureusHigh
AnticancerMDA-MB-231 (Breast Cancer)Significant Inhibition
AnticancerA549 (Lung Cancer)Moderate Inhibition

Case Study 1: Antimicrobial Activity

A study conducted on various imidazole derivatives, including this compound, highlighted its effectiveness against multiple bacterial strains. The results indicated that modifications to the imidazole ring significantly influenced antibacterial potency.

Case Study 2: Anticancer Potential

Research involving the evaluation of imidazole derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited promising cytotoxic effects. The study utilized the MTT assay to quantify cell viability post-treatment, showing a dose-dependent response in several tested cell lines .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 1-position of the imidazole ring significantly influences physical properties and reactivity:

Compound Name Substituent at 1-Position Melting Point/State Molecular Weight (g/mol) Yield (%) Key References
4-Bromo-1-(3-nitro-phenyl)-1H-imidazole 3-Nitrophenyl Not Reported ~278.09 (calculated) Not Reported -
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole Tetrahydrofuran-2-yl Colorless oil 223.06 76
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole 3-Trifluoromethylphenyl Not Reported 316.11 Not Reported
1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole 4-Bromo-2-methoxyphenyl Not Reported 307.16 Not Reported
  • For example, 4-bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may exhibit higher metabolic stability in drug design .

Key Research Findings and Challenges

  • Yield Variability: Synthesis yields range widely (39–76%), influenced by substituent steric effects and reaction conditions (e.g., radical vs. polar pathways) .
  • Characterization Complexity: NMR and MS data (e.g., 1H NMR δ 8.26 for compound 53) are critical for confirming regioselectivity in substituted imidazoles .
  • Stability Issues: Some derivatives, such as 4-bromo-1-(oxolan-3-yl)-1H-imidazole, face discontinuation due to synthetic or stability challenges .

Preparation Methods

Nitrogen Protection

The imidazole’s N1 nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. This step achieves >90% yield of the protected intermediate, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Bromination

The protected intermediate undergoes bromination with NBS in DMF/CHCl₃. The SEM group directs electrophilic attack to the 4-position, yielding 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole with 88.5% yield .

Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the SEM group, affording the final product. This step achieves 67.5% yield , with an overall three-step yield of 61.1% .

Adaptation for 4-Bromo-1-(3-Nitro-phenyl)-1H-Imidazole:

  • Introduce the 3-nitro-phenyl group via Ullmann coupling or nucleophilic aromatic substitution before bromination.

  • Protect the imidazole nitrogen to ensure regioselective bromination.

  • Deprotect and isolate the target compound.

Coupling Reactions for Aryl Group Introduction

Ullmann Coupling

Copper-catalyzed coupling of 3-nitro-iodobenzene with imidazole derivatives offers a route to 1-(3-nitro-phenyl)-1H-imidazole. Optimized conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 110°C) achieve 70–80% yields for similar substrates. Subsequent bromination as described in Section 1 completes the synthesis.

Buchwald-Hartwig Amination

While primarily used for aryl amines, this method could theoretically couple bromoimidazoles with 3-nitro-phenylboronic acids. However, competing debromination and nitro group reduction under palladium catalysis limit its utility.

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield
Direct BrominationMinimal steps, cost-effectiveLow regioselectivity, byproduct formation40–60%
Protection-DeprotectionHigh regioselectivity, scalableAdditional steps, SEM group removal required50–65%
Ullmann CouplingDirect aryl introduction, modularHarsh conditions, copper residue challenges55–70%

Data extrapolated from patent and cross-coupling literature.

Applications and Implications

This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. The protection-deprotection method, despite its multi-step nature, remains industrially favored due to reproducibility and purity (>98% by HPLC) . Future research should explore photo- or electrocatalytic bromination to improve atom economy.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-nitro-phenyl)-1H-imidazole, and what factors influence reaction yields?

The compound is typically synthesized via cross-coupling reactions. A general procedure involves reacting 3-nitro-iodobenzene (or bromobenzene) with 4-bromoimidazole derivatives under Pd-catalyzed conditions. For example, coupling 4-bromoimidazole with 3-nitrophenylboronic acid via Suzuki-Miyaura reactions can yield the target compound, though yields vary (31–57%) depending on substituent electronic effects and catalyst systems . Key factors include:

  • Catalyst choice : CuI or Pd-based catalysts are critical for regioselectivity and efficiency .
  • Reaction temperature : Elevated temperatures (120–140°C) improve reaction rates but may degrade sensitive functional groups .
  • Solvent system : Polar aprotic solvents like DMF enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • FTIR : Identify C-Br (590–592 cm⁻¹) and C=N (1611–1617 cm⁻¹) stretches in the imidazole ring, along with nitro group vibrations (~1510–1520 cm⁻¹) .
  • 1H NMR : Aromatic protons appear at δ 7.4–8.4 ppm, with coupling patterns distinguishing nitro-phenyl protons from imidazole protons .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 286–290 for bromo-nitro derivatives) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Toxicity : The compound may exhibit acute oral toxicity and skin irritation. Use PPE (gloves, lab coats) and work in a fume hood .
  • Storage : Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods like CoMSIA be applied to study the structure-activity relationships (SAR) of this compound derivatives?

Comparative Molecular Similarity Indices Analysis (CoMSIA) models can correlate electronic, steric, and hydrophobic properties with biological activity. For example:

  • QSAR modeling : Use pED₅₀ values (reciprocal log of effective dose) to train models predicting inhibitory potency against targets like EGFR or indoleamine 2,3-dioxygenase .
  • Docking studies : Validate binding modes in enzyme active sites (e.g., EGFR kinase domain) to guide substituent optimization .

Q. What strategies address regioselectivity challenges in functionalizing the imidazole ring during derivatization?

  • Directed C-H activation : Use directing groups (e.g., sulfonyl) to control substitution at specific positions .
  • Pd-catalyzed cross-coupling : Optimize ligand systems (e.g., phosphine ligands) to favor coupling at the 4-position over the 5-position .
  • Halogen exchange : Replace bromine with other halogens (e.g., iodine) to modulate reactivity in subsequent reactions .

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

  • Nitro group : Strong electron-withdrawing effects deactivate the phenyl ring, slowing electrophilic substitution but enhancing stability of intermediates in nucleophilic reactions .
  • Bromo substituent : Acts as a leaving group in Suzuki couplings, with reactivity influenced by adjacent electron-withdrawing nitro groups .

Q. What purification methods are optimal for isolating this compound, and how do they impact purity?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 85:15) to separate regioisomers .
  • Recrystallization : Solvent systems like methanol/water yield high-purity crystals but may reduce recovery for polar derivatives .

Q. How can in-silico docking predict the binding affinity of this compound’s derivatives to targets like EGFR?

  • Docking software (AutoDock, Glide) : Simulate interactions between the nitro-phenyl group and hydrophobic pockets in EGFR’s ATP-binding site .
  • ADMET analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with optimal drug-likeness .

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